molecular formula C11H9N3O2 B13551811 4-(Phenylamino)pyrimidine-5-carboxylicacid

4-(Phenylamino)pyrimidine-5-carboxylicacid

Cat. No.: B13551811
M. Wt: 215.21 g/mol
InChI Key: FDLRLKIDYZVZLT-UHFFFAOYSA-N
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Description

4-(Phenylamino)pyrimidine-5-carboxylic acid is a heterocyclic aromatic organic compound with the molecular formula C11H9N3O2. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylamino)pyrimidine-5-carboxylic acid typically involves the reaction of 4-chloropyrimidine-5-carboxylic acid with aniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 4-(Phenylamino)pyrimidine-5-carboxylic acid are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Phenylamino)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Phenylamino)pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Phenylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing processes such as cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Benzyloxy)phenylpyrimidine-5-carboxylic acid
  • 4-(4-Methoxyphenyl)pyrimidine-5-carboxylic acid
  • 4-(4-Fluorophenyl)pyrimidine-5-carboxylic acid

Uniqueness

4-(Phenylamino)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

4-anilinopyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H9N3O2/c15-11(16)9-6-12-7-13-10(9)14-8-4-2-1-3-5-8/h1-7H,(H,15,16)(H,12,13,14)

InChI Key

FDLRLKIDYZVZLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=NC=C2C(=O)O

Origin of Product

United States

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